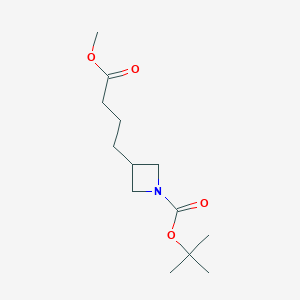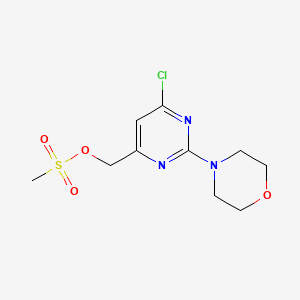![molecular formula C6H10FN B12934789 4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
4-Fluorobicyclo[2.1.1]hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobicyclo[211]hexan-1-amine is a bicyclic amine compound characterized by a fluorine atom attached to the bicyclo[211]hexane structure
Métodos De Preparación
The synthesis of 4-Fluorobicyclo[2.1.1]hexan-1-amine typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition reaction, which utilizes photochemistry to create new building blocks. This approach allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space . Industrial production methods may involve similar photochemical processes, ensuring high yields and purity.
Análisis De Reacciones Químicas
4-Fluorobicyclo[2.1.1]hexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Fluorobicyclo[2.1.1]hexan-1-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-Fluorobicyclo[2.1.1]hexan-1-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to specific interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in desired biological effects.
Comparación Con Compuestos Similares
4-Fluorobicyclo[2.1.1]hexan-1-amine can be compared to other similar compounds, such as:
4-Fluorobicyclo[2.2.1]heptane: Another bicyclic compound with a fluorine atom, but with a different ring structure.
4-Fluorobicyclo[2.2.2]octane: Similar in having a fluorine atom and a bicyclic structure, but with an additional carbon atom in the ring.
3-Fluorobicyclo[1.1.1]pentane: A smaller bicyclic compound with a fluorine atom, differing in the number of carbon atoms and ring size.
The uniqueness of this compound lies in its specific ring structure and the position of the fluorine atom, which can significantly influence its chemical and biological properties .
Propiedades
Fórmula molecular |
C6H10FN |
|---|---|
Peso molecular |
115.15 g/mol |
Nombre IUPAC |
4-fluorobicyclo[2.1.1]hexan-1-amine |
InChI |
InChI=1S/C6H10FN/c7-5-1-2-6(8,3-5)4-5/h1-4,8H2 |
Clave InChI |
JWSSEEFWRZXKGK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1(C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


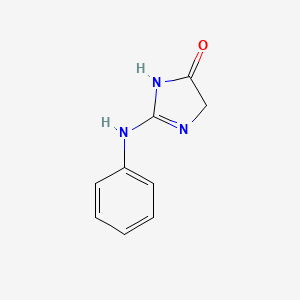
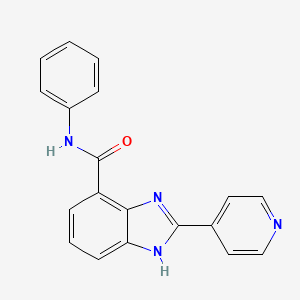
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
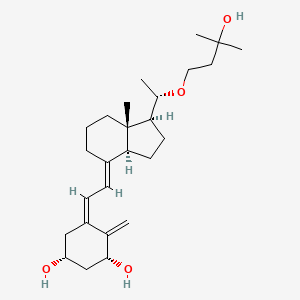
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
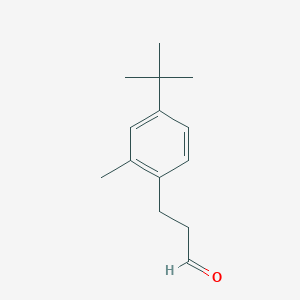
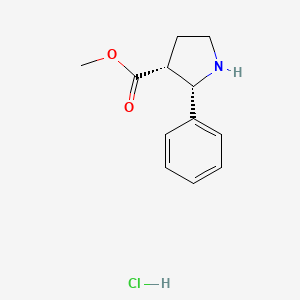
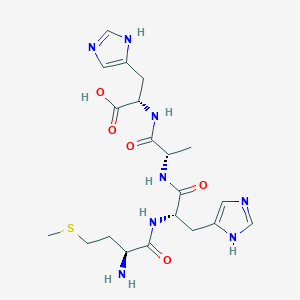
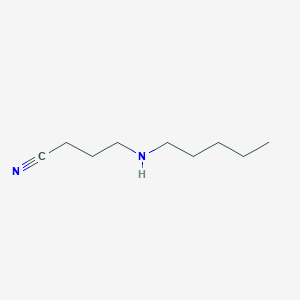
![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
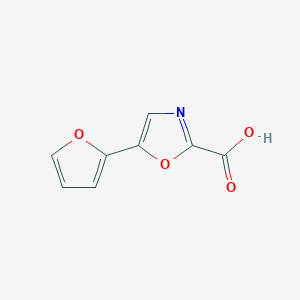
![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
